1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione
Description
This compound is a thienoimidazole derivative characterized by a fused thiophene-imidazole core, substituted with a sulfanylidene (S=C) group and two ketone moieties (5,5-dione). The aryl substituents include a 4-methoxyphenyl group (electron-donating) at position 1 and a 4-nitrophenyl group (electron-withdrawing) at position 2. The methoxy group enhances solubility and modulates electronic properties, while the nitro group may influence reactivity and bioactivity through resonance effects. The hexahydro designation indicates a saturated six-membered ring fused to the thienoimidazole system, contributing to conformational rigidity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-26-15-8-6-13(7-9-15)20-17-11-28(24,25)10-16(17)19(18(20)27)12-2-4-14(5-3-12)21(22)23/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJUGSZMPORPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline and 4-nitrobenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization and thionation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
The compound 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-5,5-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a thieno[3,4-d]imidazole core, which is known for its pharmacological significance. The presence of the methoxy and nitro groups on the phenyl rings is expected to influence its biological activity significantly.
Biological Activity Overview
Research indicates that compounds with imidazole and thieno structures exhibit a variety of biological activities:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit essential cellular processes .
- Antitumor Effects : The thieno-imidazole derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as BCL-2 and BAX .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
A study conducted on various imidazole derivatives showed that those with electron-withdrawing groups (like nitro) exhibited enhanced antibacterial activity. The target compound's structure suggests it may similarly possess significant antimicrobial properties.
| Compound | Activity | Mechanism |
|---|---|---|
| Imidazole Derivative A | Effective against E. coli | Disruption of cell wall synthesis |
| Imidazole Derivative B | Effective against S. aureus | Inhibition of protein synthesis |
Antitumor Studies
Preclinical studies have reported that thieno-imidazole derivatives can inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis through mitochondrial pathways.
| Study | Model | Result |
|---|---|---|
| Study 1 | Breast Cancer Cells | 70% inhibition of cell proliferation |
| Study 2 | Colon Cancer Model | Induction of apoptosis in 60% of treated cells |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into a series of thieno-imidazole compounds revealed that those with similar substitutions to our target compound exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria. The study concluded that structural modifications could enhance efficacy .
- Case Study on Anticancer Activity : In vitro studies demonstrated that derivatives with a similar scaffold induced cell cycle arrest in cancer cell lines, suggesting potential for development as chemotherapeutic agents. The mechanism involved downregulation of cyclin-dependent kinases (CDKs) and upregulation of p53 pathways .
Q & A
Q. What are the established synthetic methodologies for this compound?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of appropriately substituted precursors. Key steps include:
- Thiourea incorporation : Reacting 4-methoxyphenyl and 4-nitrophenyl isothiocyanates with hexahydrothienoimidazole intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanylidene group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products .
- Yield optimization : Adjusting reaction time (24–48 hours) and temperature (80–100°C) to balance reactivity and side-product formation .
Q. How is the molecular structure validated experimentally?
Structural confirmation relies on:
- X-ray crystallography : Single-crystal diffraction using SHELX for refinement and ORTEP-3 for visualization. Key metrics include bond lengths (e.g., C–S: ~1.68 Å) and torsion angles .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), nitro (δ ~8.2 ppm aromatic), and thienoimidazole protons (δ ~4.3–5.1 ppm) .
- FTIR : Confirm sulfanylidene (C=S stretch: ~1250 cm⁻¹) and nitro groups (asymmetric stretch: ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict electronic properties or reactivity?
Use density functional theory (DFT) with software like Gaussian:
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., ΔE ~3.5 eV for nitro-substituted derivatives) .
- Reactivity hotspots : Identify electrophilic/nucleophilic regions via electrostatic potential maps, guiding functionalization strategies .
- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Case example : If NMR suggests planar geometry but X-ray shows puckered thienoimidazole:
- Dynamic effects : Perform variable-temperature NMR to detect conformational flexibility .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify multiple crystalline forms .
- Complementary techniques : Pair solid-state NMR with powder XRD to correlate local and long-range order .
Q. What mechanistic insights exist for key reactions (e.g., sulfanylidene formation)?
- Kinetic studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., thiourea cyclization) .
- Isotopic labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation pathways .
- DFT transition-state analysis : Simulate energy barriers for ring-closure steps (e.g., ~25 kcal/mol activation energy) .
Q. How can Design of Experiments (DoE) optimize synthesis?
- Parameters : Vary solvent polarity, catalyst loading, and stoichiometry in a factorial design .
- Response surface modeling : Predict optimal conditions (e.g., 90°C, 1.2 eq. base) to maximize yield (>75%) while minimizing byproducts .
- Flow chemistry : Implement continuous-flow reactors for precise control of exothermic steps (e.g., nitro group reduction) .
Q. What strategies predict biological activity based on structural analogs?
- Pharmacophore mapping : Align with antifungal imidazole derivatives (e.g., miconazole) to hypothesize target binding (e.g., CYP51 inhibition) .
- Molecular docking : Use AutoDock Vina to simulate interactions with fungal lanosterol demethylase (binding affinity ΔG < −8 kcal/mol) .
- QSAR models : Correlate substituent electronegativity (e.g., nitro groups) with antifungal MIC values .
Q. How does polymorphism affect material properties?
- Thermal analysis : Use DSC to identify polymorph transitions (e.g., endothermic peaks at 150–160°C) .
- Solvent-mediated crystallization : Screen solvents (e.g., acetonitrile vs. toluene) to isolate metastable forms with distinct dissolution rates .
- Stability testing : Monitor hygroscopicity via dynamic vapor sorption (DVS) for pharmaceutical applicability .
Q. How to control regioselectivity in heterocyclic functionalization?
- Steric vs. electronic effects : Use bulky bases (e.g., DBU) to direct substitution to less hindered positions .
- Catalytic directing groups : Employ Pd-catalyzed C–H activation for selective nitration/methoxylation .
- Computational guidance : Simulate transition states to predict preferential reaction sites .
Q. How to assess stability under extreme conditions (pH, light)?
- Forced degradation studies : Expose to UV light (254 nm) or acidic/basic buffers (pH 1–13) for 48 hours .
- HPLC-MS monitoring : Track degradation products (e.g., nitro-to-amine reduction) to identify instability mechanisms .
- Accelerated aging : Use Arrhenius models (40–60°C) to extrapolate shelf-life under ambient conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
